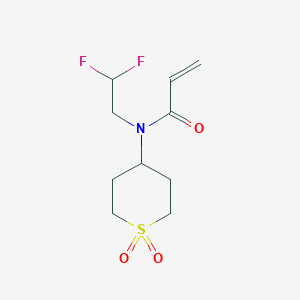
N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)prop-2-enamide, also known as DFTBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This molecule is a derivative of thiazolidinedione and is widely used in various fields of research, including medicinal chemistry, biochemistry, and drug discovery.
作用機序
The mechanism of action of N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)prop-2-enamide involves the covalent modification of the active site of PTPs. This compound contains a Michael acceptor group, which readily reacts with the cysteine residue in the active site of PTPs. This covalent modification irreversibly inhibits the activity of PTPs, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
The inhibition of PTPs by this compound has been shown to have a variety of biochemical and physiological effects, including the modulation of insulin signaling, cell proliferation, and apoptosis. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)prop-2-enamide in lab experiments is its selectivity for PTPs. This allows researchers to study the role of these enzymes in disease processes without affecting other cellular processes. However, the irreversible nature of the covalent modification of PTPs by this compound can also be a limitation, as it can make it difficult to study the reversibility of PTP inhibition.
将来の方向性
There are several future directions for the use of N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)prop-2-enamide in scientific research. One area of interest is the development of this compound derivatives with improved selectivity and potency for specific PTPs. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance their efficacy. Finally, the use of this compound in the development of new therapeutic agents for the treatment of diseases such as cancer and diabetes is also an area of active research.
Conclusion:
In conclusion, this compound is a valuable tool for studying the role of PTPs in disease processes. Its selectivity and potency make it a valuable asset in scientific research, and its unique mechanism of action has led to the development of new therapeutic agents for the treatment of various diseases. As research in this field continues to evolve, this compound is likely to play an increasingly important role in the development of new drugs and therapies.
合成法
The synthesis of N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)prop-2-enamide involves the reaction of 2,2-difluoroethylamine with thionyl chloride, followed by the reaction with 2,4-thiazolidinedione. The final product is obtained by the reaction of the intermediate compound with acryloyl chloride. The synthesis of this compound is a multistep process and requires careful attention to detail to ensure the purity and yield of the final product.
科学的研究の応用
N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)prop-2-enamide has found widespread use in scientific research due to its ability to act as a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a class of enzymes that play a key role in various cellular processes, including cell growth, differentiation, and signaling. This compound has been shown to selectively inhibit the activity of PTPs, making it a valuable tool for studying the role of these enzymes in disease processes.
特性
IUPAC Name |
N-(2,2-difluoroethyl)-N-(1,1-dioxothian-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO3S/c1-2-10(14)13(7-9(11)12)8-3-5-17(15,16)6-4-8/h2,8-9H,1,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVZDEPYEXUXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC(F)F)C1CCS(=O)(=O)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

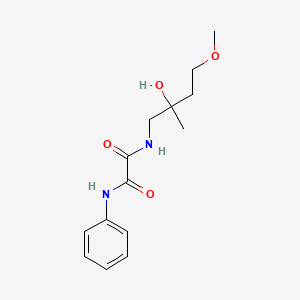


![2-[3-(4-Chlorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2987945.png)

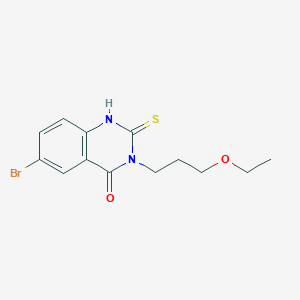
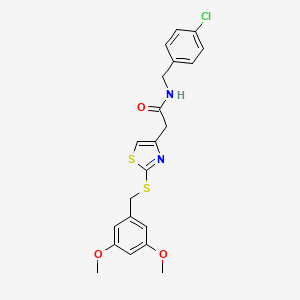
![6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2987953.png)
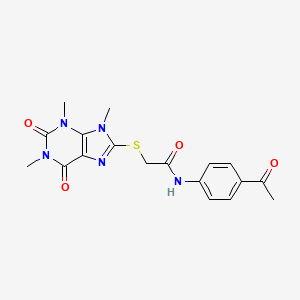
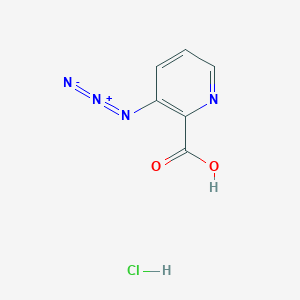
![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile](/img/structure/B2987958.png)
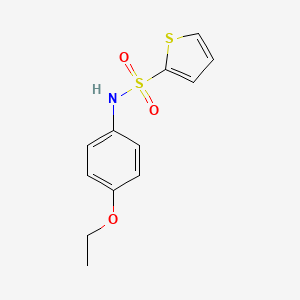
![1-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone](/img/structure/B2987960.png)
